3-(4-Chlorophenyl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole
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Overview
Description
3-(4-Chlorophenyl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring substituted with a chlorophenyl group and a propylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a hydrazide with a nitrile oxide, which forms the oxadiazole ring. The general steps are as follows:
Formation of Nitrile Oxide: This can be achieved by the oxidation of an aldoxime using reagents like chloramine-T or sodium hypochlorite.
Cyclization: The nitrile oxide reacts with a hydrazide to form the oxadiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to control reaction times and temperatures precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the oxadiazole ring or the chlorophenyl group, potentially leading to the formation of amines or dechlorinated products.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-Chlorophenyl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions of oxadiazole derivatives with biological targets. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine
Medicinally, oxadiazole derivatives have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents. The specific structure of this compound may offer unique interactions with biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing its activity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-5-phenyl-1,2,4-oxadiazole: Lacks the propylcyclohexyl group, which may affect its biological activity and chemical properties.
3-(4-Methylphenyl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole: Substitution of the chlorophenyl group with a methylphenyl group can lead to different reactivity and interactions.
3-(4-Chlorophenyl)-5-(4-methylcyclohexyl)-1,2,4-oxadiazole: Variation in the cyclohexyl group can influence the compound’s physical and chemical properties.
Uniqueness
The presence of both the chlorophenyl and propylcyclohexyl groups in 3-(4-Chlorophenyl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole provides a unique combination of steric and electronic effects. This can lead to distinct reactivity and interactions compared to other oxadiazole derivatives, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H21ClN2O |
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Molecular Weight |
304.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H21ClN2O/c1-2-3-12-4-6-14(7-5-12)17-19-16(20-21-17)13-8-10-15(18)11-9-13/h8-12,14H,2-7H2,1H3 |
InChI Key |
UFPBHGMJODQBSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2=NC(=NO2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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